4-(2-((3-氟苯基)氨基)噻唑-4-基)异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

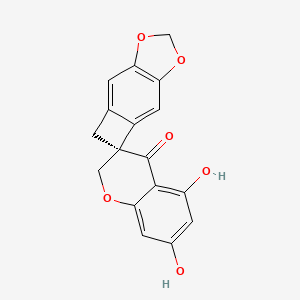

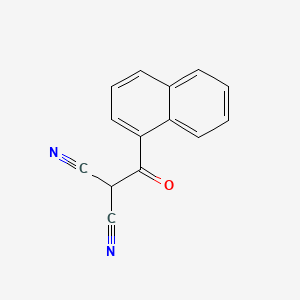

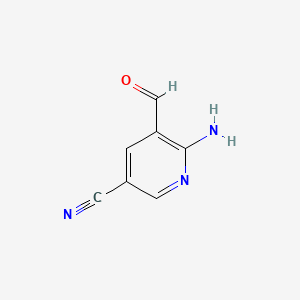

“2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” is a biochemical used for proteomics research . It has a molecular formula of C15H10FN3O2S and a molecular weight of 315.32 . It is a derivative of thiazole, a heterocyclic compound that has various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” includes a thiazole ring, a fluorophenyl group, and an isonicotinic acid group . The exact mass and monoisotopic mass are 252.03687687 g/mol .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 90.5 Ų and a complexity of 280 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 4 .科学研究应用

抗菌活性

噻唑衍生物,包括“4-(2-((3-氟苯基)氨基)噻唑-4-基)异烟酸”,已被发现具有抗菌活性。例如,化合物 15a 是一种 2,4-二取代噻唑衍生物,发现对细菌菌株 B. cereus、B. subtilis 和 E. coli 以及真菌菌株 A. niger、Fusarium oxisporum 和 Rhizopus oryzae .

抗真菌活性

除了它们的抗菌特性外,噻唑衍生物还被发现具有抗真菌特性。 这使得它们在治疗各种真菌感染方面具有潜在的用途 .

抗炎活性

噻唑衍生物已被发现具有抗炎活性。 这表明它们可以用于开发新的抗炎药物 .

抗肿瘤活性

噻唑衍生物已被发现具有抗肿瘤活性。 这表明它们可以用于开发新的抗肿瘤或细胞毒性药物分子 .

抗糖尿病活性

噻唑衍生物已被发现具有抗糖尿病活性。 这表明它们可以用于开发新的抗糖尿病药物 .

抗病毒活性

噻唑衍生物已被发现具有抗病毒活性。 这表明它们可以用于开发新的抗病毒药物 .

抗氧化活性

噻唑衍生物已被发现具有抗氧化活性。 这表明它们可以用于开发新的抗氧化药物 .

对某些癌细胞的选择性作用

一些噻唑衍生物已被发现对某些癌细胞表现出选择性作用。 例如,化合物 11 对人胶质母细胞瘤 U251 细胞和人黑色素瘤 WM793 细胞表现出选择性作用 .

未来方向

The future directions for research on “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

生化分析

Biochemical Properties

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid, have been shown to act as potent inhibitors of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, the fluorophenyl group enhances the compound’s binding affinity to specific protein targets, thereby modulating their activity.

Cellular Effects

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and fluorophenyl groups. This binding can result in the inhibition or activation of enzyme activity, depending on the target. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit the activity of enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound’s interaction with cofactors, such as NADH or FADH2, can further influence metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is determined by specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These targeting signals can include specific amino acid sequences or chemical modifications that direct the compound to its site of action. The subcellular localization of the compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves the synthesis of the intermediate 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid which is then converted to the final product through a series of reactions.", "Starting Materials": ["3-Fluoroaniline", "Thiourea", "2-Bromoacetic acid", "Isonicotinic acid"], "Reaction": ["Step 1: 3-Fluoroaniline is reacted with thiourea in the presence of a suitable solvent and a catalyst to form 2-(3-Fluorophenyl)thiazol-4-amine.", "Step 2: The intermediate 2-(3-Fluorophenyl)thiazol-4-amine is then reacted with 2-bromoacetic acid in the presence of a suitable solvent and a base to form 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid.", "Step 3: The final step involves the reaction of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid with isonicotinic acid in the presence of a suitable solvent and a coupling agent to form the desired compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid."]} | |

CAS 编号 |

1797019-23-8 |

分子式 |

C15H10FN3O2S |

分子量 |

315.322 |

IUPAC 名称 |

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |

InChI 键 |

ZGJJVEJAMGFABG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。